molecular formula C20H10O5 B3329216 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy- CAS No. 56119-07-4

[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy-

Cat. No. B3329216
CAS RN: 56119-07-4
M. Wt: 330.3 g/mol
InChI Key: WUZFCNSDGMHMKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of binaphthalene compounds involves various chemical reactions. A related compound, 3-hydroxy-2-aryl acrylate, is synthesized through a series of reactions involving both electrophilic and nucleophilic centers . Another related compound, 3-hydroxy-2-naphthohydrazide, is synthesized through a reaction with aldehyde derivatives .


Chemical Reactions Analysis

Binaphthalene compounds can undergo various chemical reactions. For example, alcohols, which may be structurally similar to “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3-hydroxy-”, can undergo substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of binaphthalene compounds can vary based on the specific compound. For instance, a related compound, 2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid, has a density of 1.5±0.1 g/cm3, a boiling point of 570.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .

Scientific Research Applications

Chemosensors for Cyanide Ions

“[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3-hydroxy-” has been used in the synthesis of novel chemosensors, IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives . These chemosensors have shown selective sensing of cyanide ions (CN− ions), which are hazardous to the environment and humans . IF-2 exhibited exclusive binding with CN− ions, confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2 μM) .

Color Change Indicators

The chemosensory potential of these compounds is attributed to the deprotonation of the labile Schiff base center by CN− ions, resulting in a color change from colorless to yellow . This visible change can be used as a color indicator in various applications.

Test Strips for CN− Ion Detection

Due to its selective response, IF-2 can be successfully used for making test strips for the detection of CN− ions . This can be particularly useful in environmental monitoring and safety applications.

Supramolecular Chemistry

The development of these chemosensors has opened routes for advancing research on supramolecular chemistry for chemical sensing . The host–guest compatibility between the chemosensor and analyte, which bind with each other through weak linkages like π–π interactions, van der Waals, H-bonding, weak polar interactions, etc., is a key aspect of this field .

Molecular Recognition Actions

The molecular recognition actions of both host and guest provide a selective response that is different from other previously designed chemosensors and possesses unique, optical, biological, magnetic, and catalytic properties . This makes “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3-hydroxy-” a valuable compound in the development of new chemosensors.

Density Functional Theory (DFT) Studies

A DFT study was also performed to find the interaction between the sensor (IF-1) and its ions (F−). A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol, was indicated by the FMO analysis . This provides valuable insights into the electronic properties of these compounds.

Mechanism of Action

The mechanism of action of binaphthalene compounds can vary based on the specific compound and its applications. For instance, 3-hydroxybutyrate, a metabolite and a regulatory molecule, has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems .

Safety and Hazards

The safety and hazards associated with binaphthalene compounds can vary based on the specific compound. For instance, 3-Hydroxy-4-methoxybenzaldehyde, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,4-dioxonaphthalen-2-yl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O5/c21-15-9-14(17(22)11-6-2-1-5-10(11)15)16-18(23)12-7-3-4-8-13(12)19(24)20(16)25/h1-9,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZFCNSDGMHMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy-
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